molecular formula C22H26N4O3 B2604503 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide CAS No. 896382-04-0

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

Cat. No.: B2604503
CAS No.: 896382-04-0
M. Wt: 394.475
InChI Key: VJFWITATCDSOAW-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide, as part of the quinazolinone family, has been explored for various applications in scientific research due to its interesting chemical structure. Quinazolinones are known for their 'privileged' pharmacophore status due to their significant biological activities, including anticancer and antimicrobial effects. In a study by Mikra et al. (2022), eleven 3-amino-2-methyl-quinazolin-4(3H)-ones, related to the target compound, were synthesized using an efficient tandem microwave-assisted green process. These compounds demonstrated photo-activity towards plasmid DNA under UVB and UVA irradiation, indicating their potential in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Antitumor and Anticonvulsant Activities

The antitumor activity of quinazolinone derivatives has been a subject of research, as demonstrated by Al-Suwaidan et al. (2016), who synthesized and evaluated a novel series of 3-benzyl-substituted-4(3H)-quinazolinones. Some of these compounds showed remarkable broad-spectrum antitumor activity, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016). Additionally, El Kayal et al. (2022) explored the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives, revealing their affinity to GABAergic biotargets and potential in managing convulsive disorders (El Kayal et al., 2022).

Antimicrobial and Pesticidal Properties

Quinazolinone derivatives also exhibit antimicrobial and pesticidal properties. A study by Hassanzadeh et al. (2019) on quinazolinone-1,3,4-oxadiazole conjugates showed significant cytotoxic activity against HeLa cell lines, suggesting their potential in antimicrobial applications (Hassanzadeh et al., 2019). Misra and Gupta (1982) synthesized quinazolin-4-one derivatives with notable antibacterial and insecticidal activities, further expanding the scope of quinazolinones in pest control and antimicrobial research (Misra & Gupta, 1982).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide' involves the condensation of 2-amino-3-cyano-4(3H)-quinazolinone with N-ethyl-N-(3-methylphenyl)propan-1-amine followed by acetylation of the resulting product.", "Starting Materials": [ "2-amino-3-cyano-4(3H)-quinazolinone", "N-ethyl-N-(3-methylphenyl)propan-1-amine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-cyano-4(3H)-quinazolinone in methanol and add triethylamine. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add N-ethyl-N-(3-methylphenyl)propan-1-amine to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the resulting product and wash with diethyl ether. Dry the product under vacuum.", "Step 4: Dissolve the product in acetic anhydride and add triethylamine. Stir the mixture for 2 hours at room temperature.", "Step 5: Add hydrochloric acid to the reaction mixture and stir for 30 minutes at room temperature.", "Step 6: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes at room temperature.", "Step 7: Filter the resulting product and wash with water. Dry the product under vacuum.", "Step 8: Recrystallize the product from a mixture of methanol and water to obtain the final compound." ] }

CAS No.

896382-04-0

Molecular Formula

C22H26N4O3

Molecular Weight

394.475

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

InChI

InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29)

InChI Key

VJFWITATCDSOAW-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C

solubility

not available

Origin of Product

United States

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